Ethyl (2,5-dimethylpyridin-3-YL)acetate
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Overview
Description
Ethyl (2,5-dimethylpyridin-3-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the class of esters, which are widely known for their pleasant aromas and significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,5-dimethylpyridin-3-YL)acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 2,5-dimethylpyridine-3-carboxylic acid and ethanol.
Reduction: 2,5-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2,5-dimethylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2,5-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl (2,5-dimethylpyridin-3-YL)acetate can be compared with other similar esters and pyridine derivatives:
Ethyl acetate: A simpler ester with a similar structure but lacking the pyridine ring.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
2,5-Dimethylpyridine: The parent pyridine compound, which lacks the ester functional group but shares the same pyridine ring structure.
This compound is unique due to the presence of both the ester and pyridine functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)7-12-9(10)3/h5,7H,4,6H2,1-3H3 |
InChI Key |
TVPZSFMUPPQASR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC(=C1)C)C |
Origin of Product |
United States |
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